![molecular formula C10H5BrO4 B183157 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid CAS No. 113850-96-7](/img/structure/B183157.png)
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4 . It has a molecular weight of 269.05 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid consists of a chromene ring system with a bromine atom at the 7-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point data is not available .Scientific Research Applications
It serves as a basis for synthesizing benzo[c]coumarin carboxylic acids with significant fluorescence properties in both ethanol solutions and solid states. These properties are due to a large conjugated system and various hydrogen bonds in the 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic skeleton (Shi, Liang, & Zhang, 2017).
A variant, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was used to study G protein-coupled receptor GPR35, showing high affinity in binding assays and providing insights into ligand-receptor interactions (Thimm et al., 2013).
Similar compounds have been identified as potent agonists at the orphan receptor GPR35, with significant selectivity and varying potencies across species, which suggests potential applications in pharmacology (Funke et al., 2013).
The compound has been used as an intermediate in synthesizing biologically active compounds. A rapid synthetic method was established, highlighting its significance in the preparation of various pharmacologically relevant substances (Zhu et al., 2014).
It forms the basis for the synthesis of oxadiazole derivatives showing potential antibacterial and antifungal properties. This indicates its utility in developing new antimicrobial agents (Mahesh et al., 2022).
Derivatives of 4H-chromene-2-carboxylic acid have been used in studies related to marine drugs, particularly in antitumor antibiotic tetrahydroisoquinoline natural products, demonstrating its relevance in cancer research (Li et al., 2013).
Safety and Hazards
properties
IUPAC Name |
7-bromo-4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMFRPTBQYGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561728 | |
Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113850-96-7 | |
Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMOCHROMONE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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